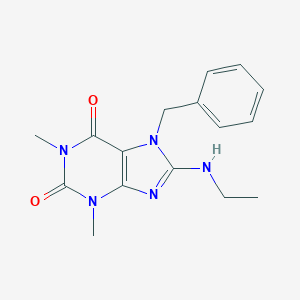
7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 7-Benzyl-8-(Ethylamino)-1,3-Dimethyl-3,7-Dihydro-1H-Purine-2,6-Dione is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.
Mode of Action
The compound interacts with its target, PDE9A, by inhibiting its activity This inhibition results in an increase in the levels of cGMP within the cell, leading to enhanced signal transmission
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP signaling pathway. By inhibiting PDE9A, the compound prevents the breakdown of cGMP, leading to an increase in cGMP levels . This can have various downstream effects, depending on the specific cellular context, including the regulation of ion channels, the activation of certain protein kinases, and changes in gene expression.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of cGMP in cellular signaling. For example, in the context of neurological disorders, modulation of cGMP levels can have effects on neuronal function and survival .
Propriétés
IUPAC Name |
7-benzyl-8-(ethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-4-17-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMXGXSSLPWQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B417929.png)
![Methyl 4-methyl-5-[(phenylamino)carbonyl]-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B417932.png)
![Methyl 5-{[(4-fluorophenyl)amino]carbonyl}-4-methyl-2-({[2-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417933.png)
![Methyl 5-{[(4-fluorophenyl)amino]carbonyl}-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B417934.png)
![Methyl 5-{[(2-fluorophenyl)amino]carbonyl}-2-[({3-nitrophenyl}carbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B417936.png)
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5-[(4-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B417937.png)
![5-[(3-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B417938.png)
![Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-methyl-5-{[(3-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417939.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-nitrophenyl}acetamide](/img/structure/B417940.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-nitro-2-methylphenyl}acetamide](/img/structure/B417944.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B417946.png)
![Methyl 4-methyl-5-(morpholin-4-ylcarbonyl)-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B417947.png)
![2-[[5-[(4-Fluoroanilino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B417948.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B417949.png)